molecular formula C10H6BrCl2N B594572 4-Bromo-3,7-dichloro-8-methylquinoline CAS No. 1210237-28-7

4-Bromo-3,7-dichloro-8-methylquinoline

Cat. No.: B594572
CAS No.: 1210237-28-7
M. Wt: 290.97 g/mol
InChI Key: NCAXVLZACSFHOD-UHFFFAOYSA-N
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Description

4-Bromo-3,7-dichloro-8-methylquinoline is a quinoline derivative with the molecular formula C10H5BrCl2N This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,7-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of 8-methylquinoline, followed by selective bromination and chlorination. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,7-dichloro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.

Major Products Formed

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3,7-dichloro-8-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,7-dichloro-8-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-chloro-8-methylquinoline
  • 4,7-Dichloro-8-methylquinoline
  • 7-Bromo-4-chloro-8-methylquinoline

Uniqueness

4-Bromo-3,7-dichloro-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring enhances its potential for diverse chemical modifications and applications .

Properties

CAS No.

1210237-28-7

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.97 g/mol

IUPAC Name

4-bromo-3,7-dichloro-8-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-7(12)3-2-6-9(11)8(13)4-14-10(5)6/h2-4H,1H3

InChI Key

NCAXVLZACSFHOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)Cl)Br)Cl

Synonyms

4-Bromo-3,7-dichloro-8-methylquinoline

Origin of Product

United States

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